molecular formula C8H10BrF2N3 B11785621 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

Katalognummer: B11785621
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: YECDPBUNIGPMSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is a chemical compound with the molecular formula C8H11BrF2N4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine typically involves the following steps:

    Difluoromethylation: The addition of a difluoromethyl group to the compound.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of the bromine atom to a less reactive form.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and substitution reagents like organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
  • 5-Fluoro-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine
  • 5-Iodo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine

Uniqueness

5-Bromo-6-(difluoromethyl)-N-isopropylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Eigenschaften

Molekularformel

C8H10BrF2N3

Molekulargewicht

266.09 g/mol

IUPAC-Name

5-bromo-6-(difluoromethyl)-N-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H10BrF2N3/c1-4(2)14-8-5(9)6(7(10)11)12-3-13-8/h3-4,7H,1-2H3,(H,12,13,14)

InChI-Schlüssel

YECDPBUNIGPMSZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=NC=NC(=C1Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.